DBF Superiority for CYP3A7 High-Throughput Screening vs. BOMCC, 7-BQ, BFC, and RBE
Work et al. (2021) systematically evaluated multiple fluorescent probes for CYP3A7 high-throughput screening. DBF was determined to be superior to other compounds in meeting all criteria considered for an efficient HTS assay, including BOMCC, 7-benzyloxyquinoline (7-BQ), 7-benzyloxy-4-trifluoromethylcoumarin (BFC), and resorufin benzyl ether (RBE) [1]. DBF demonstrated linear metabolite formation up to 45 minutes, compared to 55 minutes for BOMCC, 60 minutes for 7-BQ and BFC, and 90 minutes for RBE, indicating a favorable kinetic window for plate-based assays [2].
| Evidence Dimension | HTS assay suitability and linear metabolite formation time |
|---|---|
| Target Compound Data | Superior performance meeting all HTS criteria; linear metabolite formation up to 45 min |
| Comparator Or Baseline | BOMCC (linear up to 55 min), 7-BQ (60 min), BFC (60 min), RBE (90 min) |
| Quantified Difference | DBF identified as superior to all comparators in meeting HTS criteria |
| Conditions | Recombinant CYP3A7 enzyme assays; microplate reader-based fluorescence detection |
Why This Matters
For laboratories establishing CYP3A7 neonatal drug interaction screening, DBF provides validated superior performance over alternative probes, reducing assay optimization time and improving data reliability.
- [1] Work, H.M., Kandel, S.E., Lampe, J.N. Characterization of fluorescent probe substrates to develop an efficient high-throughput assay for neonatal hepatic CYP3A7 inhibition screening. Scientific Reports 11, 19443 (2021). View Source
- [2] Work, H.M., Kandel, S.E., Lampe, J.N. (2021) Supplementary Information: Metabolite formation linearity data for DBF, BOMCC, 7-BQ, BFC, and RBE. View Source
